molecular formula C16H14N2O3S2 B3723524 4-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

4-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

Cat. No. B3723524
M. Wt: 346.4 g/mol
InChI Key: ZEQVHNKFOMUBOO-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid, also known as indolylmaleimide, is a synthetic compound that belongs to the class of thiazolidinones. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. In

Mechanism of Action

Indolylmaleimide acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets and disrupts cellular signaling pathways. Indolylmaleimide has also been shown to inhibit other kinases, such as cyclin-dependent kinases, glycogen synthase kinase 3, and mitogen-activated protein kinases.
Biochemical and Physiological Effects
Indolylmaleimide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Indolylmaleimide also has anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis. Additionally, 4-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acidmide has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acidmide in lab experiments is its specificity for PKC. This allows researchers to study the role of PKC in cellular processes without the interference of other kinases. However, one limitation of using 4-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acidmide is its potential toxicity. Indolylmaleimide has been shown to be cytotoxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of 4-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acidmide. One area of interest is the development of more specific inhibitors of PKC. This could lead to the identification of new therapeutic targets for the treatment of various diseases. Additionally, the neuroprotective properties of 4-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acidmide could be further explored for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, the anti-inflammatory properties of 4-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acidmide could be studied for the treatment of autoimmune diseases such as rheumatoid arthritis.

Scientific Research Applications

Indolylmaleimide has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It is a potent inhibitor of protein kinase C (PKC) and has been used to study the role of PKC in various cellular processes. Indolylmaleimide has also been used to study the regulation of ion channels, cell proliferation, and apoptosis.

properties

IUPAC Name

4-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c19-14(20)6-3-7-18-15(21)13(23-16(18)22)8-10-9-17-12-5-2-1-4-11(10)12/h1-2,4-5,8-9,21H,3,6-7H2,(H,19,20)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQVHNKFOMUBOO-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(N(C(=S)S3)CCCC(=O)O)O)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=S)S3)CCCC(=O)O)O)/C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
Reactant of Route 2
4-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
Reactant of Route 3
4-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
Reactant of Route 4
4-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
Reactant of Route 5
4-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
Reactant of Route 6
Reactant of Route 6
4-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

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